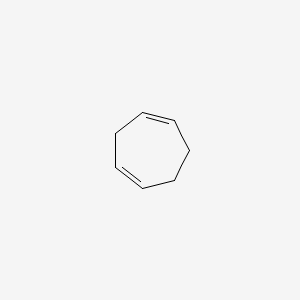
1,4-Cycloheptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cycloheptadiene is a highly flammable cycloalkene that occurs as a colorless clear liquid. It has the molecular formula C₇H₁₀ and a molar mass of 94.1543 g/mol . This compound is known for its unique seven-membered ring structure with two double bonds at the 1 and 4 positions . It can form a yellow complex with palladium .
Preparation Methods
1,4-Cycloheptadiene can be synthesized through various methods. One common synthetic route involves the catalytic reduction of 7-substituted cycloheptatrienes. These starting materials react with 4-phenyl-1,2,4-triazoline-3,5-dione to give 4+2 cycloaddition products of the norcaradiene form of the cycloheptatrienes. Catalytic reduction of these adducts yields 9-substituted 4-phenyl-2,4,6-triazatetracyclo[5.3.2.02~6.08~1o]dodeca-3,5-diones in good yield . Industrial production methods often involve the use of glacial acetic acid as a solvent .
Chemical Reactions Analysis
1,4-Cycloheptadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cycloheptadienone.
Reduction: It can be reduced to cycloheptane using hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include hydrogen gas for reduction and halogens for substitution reactions. Major products formed from these reactions include cycloheptane and halogenated cycloheptadienes .
Scientific Research Applications
1,4-Cycloheptadiene has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-Cycloheptadiene exerts its effects involves its ability to form complexes with metals, such as palladium. These complexes can participate in various catalytic processes, facilitating chemical transformations . The molecular targets and pathways involved include interactions with metal centers and participation in catalytic cycles.
Comparison with Similar Compounds
1,4-Cycloheptadiene can be compared with other similar compounds, such as:
1,4-Cyclohexadiene: A six-membered ring with two double bonds at the 1 and 4 positions.
1,3,5,7-Cyclooctatetraene: An eight-membered ring with four double bonds at the 1, 3, 5, and 7 positions.
1,3-Cycloheptadiene: A seven-membered ring with two double bonds at the 1 and 3 positions.
This compound is unique due to its seven-membered ring structure and its ability to form stable complexes with metals, which is not as common in smaller or larger ring systems .
Properties
CAS No. |
7161-35-5 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
cyclohepta-1,4-diene |
InChI |
InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-2,5,7H,3-4,6H2 |
InChI Key |
HQGYGGZHZWXFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


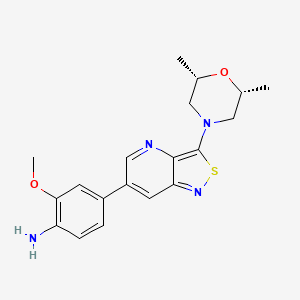
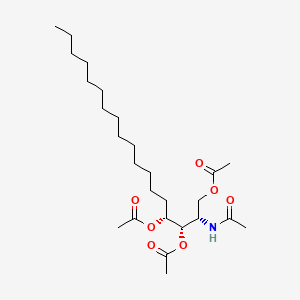
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
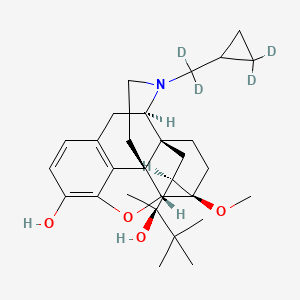
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)

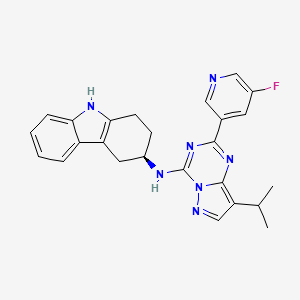
![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)
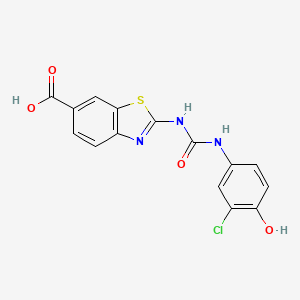
![(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)
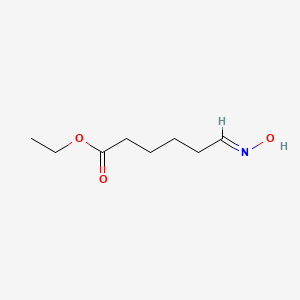
![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)
